(E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

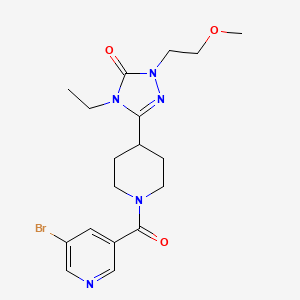

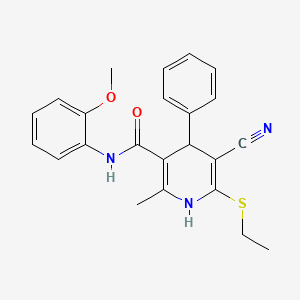

The compound (E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide is a structurally complex molecule that features a furan ring, an acrylamide moiety, and a phenylpiperazine group linked through a sulfonyl bridge. This compound is of interest due to its potential biological activity, which is often associated with the presence of these functional groups.

Synthesis Analysis

The synthesis of related compounds, such as E-2-cyano-3-(furan-2-yl) acrylamide, has been reported using green organic chemistry approaches. Specifically, the synthesis was performed under microwave radiation, which is known for its efficiency and reduced reaction times . The use of filamentous fungi, both marine and terrestrial, has been explored for the enantioselective ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to produce (R)-2-cyano-3-(furan-2-yl) propanamide with high yields and enantiomeric excess . This method showcases the potential for biocatalysis in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of related N-tosylacrylamide compounds has been elucidated through crystallography . The conformation about the C=C bond is E, which is consistent with the (E)-configuration in the name of the compound of interest. The spatial arrangement of the furan and phenyl rings relative to the acrylamide plane has been described, providing insight into the potential steric interactions and conformations that may be relevant for the compound .

Chemical Reactions Analysis

The biotransformation of related compounds by fungi has been observed to produce enantiomerically enriched products . The absolute configuration of these products was determined using electronic circular dichroism (ECD) spectra, which is a powerful tool for understanding the stereochemistry of organic molecules. Additionally, the tautomerization of the biotransformation product to form an achiral ketenimine was investigated, indicating that the compound can undergo significant chemical transformations under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the crystal structures of similar N-tosylacrylamide compounds reveal that molecules can form dimers through N-H...O hydrogen bonds, which could affect the compound's solubility, melting point, and other physical properties . The inclination of various rings to the acrylamide mean plane suggests that the compound may have anisotropic properties, which could be relevant in the context of material science and molecular interactions .

科学的研究の応用

Inhibition of SARS Coronavirus Helicase

A novel compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been identified as a suppressor of the enzymatic activities of SARS coronavirus helicase. Through ATP hydrolysis and double-stranded DNA unwinding assays, the compound demonstrated inhibitory effects with IC50 values indicating potential as a SARS coronavirus inhibitor without significant cytotoxicity (Lee et al., 2017).

Enantioselective Ene-Reduction by Fungi

Research into green organic chemistry synthesis has shown that (E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide can undergo enantioselective ene-reduction by marine and terrestrial-derived fungi. This process leads to the production of compounds with a CN-bearing stereogenic center, highlighting its role in novel organic synthesis pathways (Jimenez et al., 2019).

Interaction with Bovine Serum Albumin

The interaction of novel p-hydroxycinnamic acid amides, including derivatives of (E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide, with bovine serum albumin (BSA) has been investigated. This research provides insights into the binding constants, thermodynamic parameters, and conformational changes in BSA, demonstrating the compound's relevance in biochemical studies (Meng et al., 2012).

Antiviral Drug Development

The compound has been highlighted as a unique and attractive target for antiviral drug development, especially against coronaviruses. Its effectiveness as an inhibitor for coronavirus helicases positions it as a promising candidate in therapeutic patents and antiviral portfolios (Spratt et al., 2021).

Polyacrylamide Substrate Patterning

Research has validated and optimized methods for activating polyacrylamide substrates, incorporating (E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide for protein patterning. This work contributes to cell mechanobiology by enabling precise control over the cellular microenvironment (Poellmann & Wagoner Johnson, 2013).

特性

IUPAC Name |

(E)-3-(furan-2-yl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c24-20(10-9-19-8-4-16-27-19)21-11-5-17-28(25,26)23-14-12-22(13-15-23)18-6-2-1-3-7-18/h1-4,6-10,16H,5,11-15,17H2,(H,21,24)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZXFRYEKQOVLK-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2551619.png)

![N-(4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2551621.png)

![3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2551626.png)

![Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2551627.png)

![2-hydroxy-N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide](/img/structure/B2551628.png)

![N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2551633.png)

![(E)-3-(4-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2551637.png)

![N-(4-acetylphenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2551640.png)